1,2,4-Tribromo-1,1,2-trifluorobutane

描述

Significance of Halogenated Alkanes in Contemporary Organic Synthesis and Chemical Transformations

Halogenated alkanes are of paramount importance in organic synthesis due to their reactivity and versatility as chemical intermediates. wikipedia.orgnumberanalytics.com The carbon-halogen bond is polar, with the carbon atom being slightly electropositive and the halogen atom slightly electronegative. wikipedia.orgsydney.edu.au This polarity renders the carbon atom susceptible to attack by nucleophiles, making halogenated alkanes excellent substrates for nucleophilic substitution reactions. wikipedia.org This reactivity allows for the facile conversion of haloalkanes into a wide array of other functional groups, a cornerstone of synthetic organic chemistry. wikipedia.org

Furthermore, halogenated alkanes can undergo elimination reactions to form alkenes and alkynes, providing pathways to unsaturated systems. wikipedia.org They are also precursors to organometallic reagents, such as Grignard reagents (from reaction with magnesium) and organolithium compounds, which are indispensable tools for carbon-carbon bond formation. wikipedia.org The ability to selectively introduce halogens and then transform them into other functionalities makes haloalkanes essential building blocks in the synthesis of complex organic molecules. wikipedia.org

Overview of Perhalogenated and Polyhalogenated Compounds in Chemical Research

Polyhalogenated compounds are organic molecules that contain multiple halogen atoms. wikipedia.orgunacademy.combyjus.com This category includes compounds that are partially halogenated as well as perhalogenated compounds, where all hydrogen atoms have been replaced by halogens. The presence of multiple halogen atoms imparts unique properties to these molecules, such as high density, low flammability, and often, significant chemical stability. wikipedia.orgbyjus.com

In chemical research, polyhalogenated compounds are investigated for their unique reactivity and potential applications in materials science and as synthetic intermediates. wikipedia.org Their industrial applications are vast, ranging from solvents for cleaning and degreasing to their use in the production of polymers and pesticides. wikipedia.orgunacademy.com The high stability of many polyhalogenated compounds, particularly chlorofluorocarbons (CFCs), has also led to significant environmental concerns due to their impact on the ozone layer. wikipedia.org Consequently, a significant area of research focuses on understanding the environmental fate of these compounds and developing safer alternatives. wikipedia.org

Structural Context of 1,2,4-Tribromo-1,1,2-trifluorobutane within the Broader Class of Halogenated Hydrocarbons

Halogenated hydrocarbons can be classified based on several criteria, including the type of hydrocarbon skeleton (alkane, alkene, alkyne, aromatic), the type of halogen atoms present, and the number of halogen atoms. wikipedia.orgalfa-chemistry.com They are also classified based on the connectivity of the carbon atom to which the halogen is attached: primary (1°), secondary (2°), or tertiary (3°). wikipedia.orgsydney.edu.au

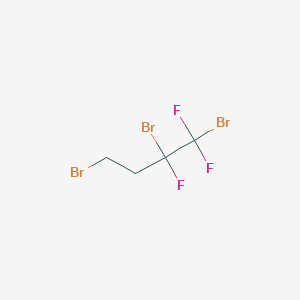

This compound is a polyhalogenated alkane. Specifically, it is a substituted butane (B89635), meaning its carbon backbone consists of four carbon atoms. Its structure is characterized by the presence of both bromine and fluorine atoms, making it a mixed halogenated compound. The numbering in its name indicates the specific positions of these halogen substituents along the butane chain.

The structural features of this compound are:

A four-carbon saturated chain (butane).

Three fluorine atoms attached to the first and second carbon atoms.

Three bromine atoms located at the first, second, and fourth carbon atoms.

Based on this substitution pattern, the carbon atoms bearing the halogens can be classified. The carbon at position 1 is primary, the carbon at position 2 is secondary, and the carbon at position 4 is also primary. This specific arrangement of different halogen atoms across the carbon chain is expected to result in a molecule with a complex interplay of steric and electronic effects, influencing its chemical reactivity and physical properties.

Physicochemical Properties of this compound

While detailed research on the synthesis and reactivity of this compound is not extensively available in peer-reviewed literature, its fundamental physicochemical properties have been reported, primarily by chemical suppliers. These properties provide essential information about the compound's physical state and behavior.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₄Br₃F₃ |

| Molecular Weight | 348.78 g/mol |

| CAS Number | 2022-80-2 |

| Density | 2.316 g/cm³ |

| Boiling Point | 200.9°C at 760 mmHg |

| Flash Point | 75.3°C |

| Refractive Index | 1.498 |

| Vapor Pressure | 0.449 mmHg at 25°C |

Data sourced from Chemsrc. chemsrc.com

Structure

3D Structure

属性

IUPAC Name |

1,2,4-tribromo-1,1,2-trifluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br3F3/c5-2-1-3(6,8)4(7,9)10/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQSISPSGIETOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(C(F)(F)Br)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380805 | |

| Record name | 1,2,4-tribromo-1,1,2-trifluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2022-80-2 | |

| Record name | 1,2,4-tribromo-1,1,2-trifluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2,4 Tribromo 1,1,2 Trifluorobutane

Direct Halogenation Approaches

Direct halogenation represents a fundamental approach to introducing halogen atoms into a molecule. This can be achieved through mechanisms involving free radicals or ionic intermediates, with the choice of method and reaction conditions being critical for achieving the desired product selectivity.

Free-Radical Halogenation Protocols for Carbon-Carbon Bond Functionalization

Free-radical halogenation is a common method for the functionalization of alkanes and involves the substitution of a hydrogen atom with a halogen. This process is typically initiated by ultraviolet (UV) light or heat, which generates halogen radicals. The reactivity of halogens in these reactions follows the order F2 > Cl2 > Br2 > I2.

While a direct free-radical bromination of a suitable fluorinated butane (B89635) precursor could theoretically lead to the target compound, this method often suffers from a lack of selectivity, yielding a mixture of mono- and poly-halogenated products at various positions. The selectivity of bromination is generally higher than that of chlorination because the bromine radical is less reactive and therefore more selective in abstracting a hydrogen atom from the position that leads to the most stable alkyl radical. However, for a molecule with multiple C-H bonds, a mixture of isomers is still likely. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.

Table 1: Reactivity of Halogens in Free-Radical Halogenation

| Halogen | Relative Reactivity | Selectivity |

|---|---|---|

| Fluorine | Very High | Low |

| Chlorine | High | Moderate |

| Bromine | Moderate | High |

Ionic Halogenation Reactions and Controlled Reaction Conditions

Ionic halogenation, specifically electrophilic addition to an alkene, is a highly effective method for the synthesis of vicinal dihalides. This approach is particularly relevant for the synthesis of 1,2,4-Tribromo-1,1,2-trifluorobutane, with the most probable precursor being 4-bromo-1,1,2-trifluoro-1-butene.

In this reaction, the double bond of the alkene acts as a nucleophile, attacking a bromine molecule. This leads to the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite side, resulting in anti-addition of the two bromine atoms across the former double bond. The reaction is typically carried out in an inert solvent at or below room temperature. The presence of fluorine atoms on the double bond of the precursor can influence the reactivity of the alkene towards electrophilic attack.

Conversion and Derivatization Routes

Existing halogenated compounds can serve as precursors for the synthesis of this compound through reactions that modify the halogen substitution pattern.

Synthesis from Related Halogenated Precursors via Halide Exchange Reactions

Halide exchange reactions provide a pathway to replace one halogen atom with another. The Finkelstein reaction, for instance, is a classic method for preparing alkyl iodides from alkyl chlorides or bromides using sodium iodide in acetone. A similar principle, often referred to as the Swarts reaction, is used to introduce fluorine atoms using metal fluorides.

Theoretically, a precursor containing a different halogen, such as chlorine, at the 1, 2, or 4-position could be converted to the desired tribromo compound. However, the success of such a reaction depends on the relative bond strengths of the carbon-halogen bonds and the reaction equilibrium. Given that the C-Br bond is weaker than the C-Cl and C-F bonds, replacing a chlorine or fluorine atom with bromine via a simple nucleophilic substitution is generally thermodynamically unfavorable. More specialized reagents and conditions would be required to drive such a transformation.

Elimination Reactions: Dehydrohalogenation Pathways Leading to Unsaturated Intermediates

Dehydrohalogenation is an elimination reaction that removes a hydrogen and a halogen atom from adjacent carbon atoms to form an alkene. While this reaction is typically used to create unsaturation, its reverse, hydrohalogenation, could be considered in a synthetic pathway. More relevant to the synthesis of the target compound is the potential dehalogenation of a more highly halogenated precursor. For example, a precursor with four bromine atoms could potentially undergo selective dehalogenation.

A more direct application of elimination reactions in this context is in the synthesis of the precursor, 4-bromo-1,1,2-trifluoro-1-butene. This intermediate can be prepared from 1,4-dibromo-2-chloro-1,1,2-trifluorobutane (B1584429) through a dehalogenation reaction using a reducing agent like zinc. patsnap.com

Advanced Synthetic Strategies in Halogenated Organic Chemistry

The synthesis of complex halogenated molecules often requires more sophisticated methods to control regioselectivity and stereoselectivity. For polyhalogenated compounds, site-selective cross-coupling reactions of precursors bearing multiple identical halogen atoms have emerged as a powerful tool. While not directly applied to the synthesis of this compound in the reviewed literature, these methods offer potential for the selective functionalization of halogenated building blocks.

Furthermore, the development of novel fluorinating and brominating reagents continues to provide milder and more selective alternatives to traditional methods. These advanced strategies are crucial for the synthesis of highly functionalized and structurally complex fluorinated organic compounds.

Exploration of Transition Metal-Catalyzed Syntheses for Halogenated Alkanes

The formation of carbon-halogen bonds has been significantly advanced by the use of transition metal catalysts, which offer higher selectivity and efficiency compared to traditional methods. nih.govrsc.org For a complex target like this compound, transition metal-catalyzed reactions could be employed in several ways, such as the addition of bromo- and fluoro-containing fragments across a double bond or the direct functionalization of a C-H bond. rsc.org

A highly effective strategy for synthesizing halogenated alkanes is the Atom Transfer Radical Addition (ATRA). lookchem.com This method involves the catalytic generation of a radical from a polyhaloalkane, which then adds to an alkene. A subsequent atom transfer from the catalyst completes the process. lookchem.comrsc.org A potential route to the target compound could involve the transition metal-catalyzed ATRA of a bromofluoro-methane or -ethane species to a brominated butene precursor. Dual catalysis systems, often involving a photoredox catalyst (like iridium or ruthenium complexes) to generate the radical and a second metal catalyst (such as copper or cobalt) to facilitate the bromine atom transfer, have proven particularly effective for the addition of fluorinated alkyl bromides to alkenes. rsc.orgrsc.org

Another viable approach is the functionalization of fluorinated alkenes. Transition metals, particularly palladium, nickel, and copper, are widely used to catalyze cross-coupling and addition reactions on these substrates. beilstein-journals.org For instance, a precursor like 4-bromo-1,1,2-trifluorobut-1-ene could undergo a transition metal-catalyzed addition of bromine across the double bond. While such reactions are well-established, controlling the regioselectivity and stereoselectivity to achieve the desired 1,2-dibromo-1,1,2-trifluoro arrangement on the butane chain would be a significant synthetic challenge.

Finally, the direct catalytic bromination of a C(sp³)–H bond on a pre-existing trifluorobutane skeleton represents a modern and atom-economical approach. Iron-based catalysts have shown promise for the selective halogenation of C(sp³)–H bonds under mild conditions. rsc.org Ruthenium catalysts have also been developed for regioselective C-H bromination. nih.gov Applying this to a substrate like 4-bromo-1,1,2-trifluorobutane could potentially install the remaining bromine atoms, although achieving the desired 1,2-dibromo selectivity would be challenging and likely require directing groups.

| Catalyst System | Reaction Type | Substrate Class | Potential Application for Target Synthesis | Reference |

| Ir(ppy)₃ / IMesCuBr | Photoredox/Copper Dual Catalysis (ATRA) | Fluoroalkyl bromides + Alkenes | Addition of a CBrF₂- or CBrF- fragment to a brominated alkene. | rsc.org |

| CoBr₂/dppb/Zn | Cobalt-Catalyzed ATRA | Bromodifluoroacetamides + Alkenes | Adaptation for addition of tribromofluoromethane (B1329301) to an alkene. | rsc.org |

| [{Ru(p-cymene)Cl₂}₂] | Ruthenium-Catalyzed C-H Activation | 2-Phenylpyridine derivatives | Direct bromination of a fluorinated butane precursor. | nih.gov |

| Fe(acacen)X (X=Cl, Br) | Iron-Catalyzed C-H Halogenation | Alkanes | Selective bromination of a C-H bond in a bromo-trifluorobutane intermediate. | rsc.org |

| Palladium or Nickel Complexes | Cross-Coupling / Addition | gem-Difluoroalkenes, Fluoroalkenes | Addition of Br₂ or a bromo-source across a fluorinated butene double bond. | beilstein-journals.orgnih.gov |

Integration of Green Chemistry Principles in Halogenation Methodologies

Traditional halogenation methods often employ hazardous reagents like elemental bromine (Br₂) and chlorinated solvents, which pose significant safety and environmental risks. rsc.orgwordpress.com The integration of green chemistry principles aims to mitigate these issues by designing safer, more sustainable, and efficient synthetic processes. rsc.org

A key principle is the use of less hazardous chemical syntheses. In bromination, this involves replacing elemental bromine with safer alternatives. N-bromosuccinimide (NBS) is a common solid substitute that is easier to handle, though it suffers from poor atom economy, generating stoichiometric succinimide (B58015) waste. wordpress.com A greener approach is the in situ generation of bromine from stable, inexpensive bromide salts (e.g., NaBr, KBr) using an oxidant. rsc.org Oxidants such as sodium perborate (B1237305) or hydrogen peroxide can be used, with water often being a possible solvent, further enhancing the green profile of the reaction. nih.gov

The use of safer solvents and reaction conditions is another cornerstone of green chemistry. The development of halogenation reactions in water or in recyclable solvents like ionic liquids can significantly reduce the reliance on volatile and often toxic organic solvents. mdpi.comrsc.org Furthermore, continuous flow technology offers a way to safely handle hazardous reagents like Br₂ on a large scale. rsc.orgresearchgate.net Microreactors provide excellent heat and mass transfer, allowing for precise control over highly exothermic halogenation reactions and minimizing the risk of runaway reactions. researchgate.net

Catalysis is inherently a green chemistry principle, as catalytic reagents are used in small amounts and can be recycled, reducing waste compared to stoichiometric reagents. rsc.org Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reagents in different phases (e.g., a solid inorganic salt and an organic substrate). researchgate.netnih.gov This can enable the use of inexpensive and environmentally benign halide salts as the halogen source in a non-polar organic solvent, often under mild conditions, thereby reducing energy consumption and waste. phasetransfer.com

| Green Chemistry Principle | Traditional Method | Greener Alternative | Advantages of Alternative | Reference |

| Safer Reagents | Elemental Bromine (Br₂) | In situ generation from NaBr + Oxidant (e.g., H₂O₂) or N-Bromosuccinimide (NBS) | Avoids handling of highly toxic and corrosive Br₂; uses stable, low-cost salts. | wordpress.comrsc.org |

| Atom Economy | N-Bromosuccinimide (NBS) | Catalytic C-H bromination with HBr + Oxidant | Maximizes incorporation of atoms from reagents into the final product; reduces waste. | rsc.orgrsc.org |

| Safer Solvents | Chlorinated Solvents (e.g., CCl₄, CHCl₃) | Water, Ionic Liquids, Supercritical CO₂ | Reduces toxicity and environmental pollution; potential for solvent recycling. | mdpi.comrsc.org |

| Energy Efficiency | High-temperature reactions | Catalytic methods (e.g., photoredox, PTC) at ambient temperature | Lower energy consumption and reduced costs. | rsc.orgnih.gov |

| Accident Prevention | Large-scale batch reactions with hazardous reagents | Continuous flow microreactor technology | Enhanced control over reaction parameters (temperature, mixing), minimizing risk of explosions or thermal runaways. | rsc.orgresearchgate.net |

Reaction Mechanisms and Pathways Involving 1,2,4 Tribromo 1,1,2 Trifluorobutane and Analogues

Electrophilic Addition Mechanisms and Halonium Ion Intermediates

Electrophilic addition is a fundamental reaction for unsaturated precursors of halogenated butanes. The mechanism often proceeds through halonium ion intermediates, which dictate the stereochemical outcome of the reaction.

The electrophilic addition of halogens like bromine to an alkene precursor of a halogenated butane (B89635) typically proceeds through a three-membered ring intermediate known as a halonium ion (or more specifically, a bromonium ion). wikipedia.orgmasterorganicchemistry.com The process begins with the electron-rich carbon-carbon double bond of the alkene attacking the bromine molecule, which becomes polarized as it approaches. libretexts.org This leads to the formation of a cyclic bromonium ion, where the bromine atom is bonded to both carbon atoms of the former double bond and carries a positive formal charge. wikipedia.orgchadsprep.com

This three-membered ring is unstable due to significant ring strain, making it susceptible to nucleophilic attack. chemistrysteps.comyoutube.com The formation of this cyclic intermediate is crucial as it prevents the formation of a discrete carbocation, thus precluding carbocation rearrangements. chadsprep.comchemistrysteps.com The stability of the halonium ion is greater than that of a simple carbocation. chadsprep.com The subsequent step involves the attack of a nucleophile, such as a bromide ion, from the side opposite to the bromonium ion ring. masterorganicchemistry.comchadsprep.com This backside attack, analogous to an SN2 reaction, results in the opening of the ring and leads to an anti-addition of the two bromine atoms across the double bond. wikipedia.orgmasterorganicchemistry.comchadsprep.com

| Feature | Description | Reference |

|---|---|---|

| Intermediate | Cyclic halonium (e.g., bromonium) ion | wikipedia.orgmasterorganicchemistry.com |

| Formation | Attack of alkene π-bond on halogen molecule | libretexts.org |

| Stability | More stable than a carbocation; prevents rearrangements | chadsprep.comchemistrysteps.com |

| Stereochemistry | Leads to anti-addition of halogens | masterorganicchemistry.comchadsprep.com |

While three-membered halonium ions are common, the formation of five-membered ring intermediates can also occur in halogenated systems, particularly through neighboring group participation or radical cyclization pathways. researchgate.netharvard.edu In appropriately structured molecules, a halogen atom can act as an internal nucleophile, leading to the formation of a cyclic intermediate. For instance, in a molecule with a halogen atom at a position gamma to a reactive center, intramolecular cyclization can lead to a five-membered ring.

Nucleophilic Substitution Reactions of Brominated and Fluorinated Butanes

The carbon-halogen bonds in brominated and fluorinated butanes are polar, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. embibe.com These reactions can proceed through different mechanisms, primarily SN1 and SN2, depending on the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. science-revision.co.ukoxfordsciencetrove.com

The stereochemical outcome of nucleophilic substitution reactions in halogenated butanes is highly dependent on the reaction mechanism.

SN2 Mechanism: This is a single-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. embibe.com This backside attack leads to an inversion of the stereochemical configuration at the carbon center. youtube.com For primary and some secondary halogenated butanes, the SN2 pathway is often favored, especially with strong nucleophiles and in polar aprotic solvents.

SN1 Mechanism: This is a two-step process that involves the formation of a carbocation intermediate after the leaving group departs. libretexts.org The nucleophile can then attack the planar carbocation from either face, leading to a mixture of retention and inversion of configuration, often resulting in racemization if the starting material is chiral. youtube.com Tertiary halogenated butanes are more likely to react via the SN1 mechanism due to the increased stability of the tertiary carbocation.

The regiochemistry of these reactions is determined by which carbon-halogen bond is most susceptible to substitution. The carbon-bromine bond is weaker and more easily broken than the carbon-fluorine bond, making the brominated positions more likely sites for nucleophilic attack. libretexts.orgsavemyexams.com

The choice of solvent can significantly influence the rate and mechanism of nucleophilic substitution reactions.

Polar Protic Solvents (e.g., water, alcohols): These solvents can solvate both the nucleophile and the leaving group through hydrogen bonding. They are particularly effective at stabilizing the carbocation intermediate in SN1 reactions, thus favoring this pathway.

Polar Aprotic Solvents (e.g., acetone, DMSO): These solvents can solvate cations but not anions as effectively. This leaves the nucleophile less solvated and therefore more reactive, which favors the SN2 mechanism.

In terms of the leaving group, the carbon-bromine bond (bond energy ~290 kJ/mol) is significantly weaker than the carbon-fluorine bond (~467 kJ/mol). libretexts.org Consequently, bromoalkanes are much more reactive in nucleophilic substitution reactions than fluoroalkanes. libretexts.orgsavemyexams.com The rate of reaction for haloalkanes generally follows the trend R-I > R-Br > R-Cl > R-F. savemyexams.com Therefore, in a molecule like 1,2,4-tribromo-1,1,2-trifluorobutane, the bromine atoms are the more probable leaving groups in nucleophilic substitution reactions.

| Factor | SN1 Mechanism | SN2 Mechanism | Reference |

|---|---|---|---|

| Substrate Structure | Favored for tertiary halides | Favored for primary halides | science-revision.co.uk |

| Stereochemistry | Racemization | Inversion of configuration | youtube.com |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents | - |

| Intermediate | Carbocation | Transition state | libretexts.org |

Radical Reaction Pathways in the Functionalization of Halogenated Alkanes

Radical halogenation provides a method for the functionalization of alkanes, which are generally unreactive. byjus.com This process occurs via a free radical chain mechanism, which consists of three main stages: initiation, propagation, and termination. libretexts.org

Initiation: The reaction is initiated by the homolytic cleavage of a halogen molecule (e.g., Br₂) into two halogen radicals, typically using UV light or heat. libretexts.org

Propagation: A halogen radical abstracts a hydrogen atom from the alkane, forming a hydrogen halide and an alkyl radical. libretexts.org This alkyl radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical, which continues the chain reaction. youtube.com

Termination: The reaction is terminated when two radicals combine to form a stable molecule. libretexts.org This can involve the combination of two halogen radicals, two alkyl radicals, or an alkyl radical and a halogen radical. byjus.com

Elimination Reaction Mechanisms and Product Distributions

Halogenated alkanes, including this compound, can undergo elimination reactions in the presence of a base to form alkenes. youtube.com These reactions involve the removal of a hydrogen atom and a halogen atom from adjacent carbon atoms (β-elimination). chemicalnote.com The two primary mechanisms for these reactions are the E1 (elimination, unimolecular) and E2 (elimination, bimolecular) pathways.

The E2 mechanism is a one-step, or concerted, process. chemicalnote.com In this pathway, the base abstracts a proton from a β-carbon at the same time as the leaving group (a halide ion) departs from the α-carbon, and a π-bond is formed. masterorganicchemistry.com The rate of the E2 reaction is dependent on the concentration of both the haloalkane and the base. chemicalnote.com This mechanism is favored by strong bases and is common for primary and secondary haloalkanes. libretexts.orgiitk.ac.in A key stereochemical requirement for the E2 reaction is an anti-periplanar arrangement of the proton being abstracted and the leaving group. iitk.ac.in

The E1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. chemicalnote.commasterorganicchemistry.com In the second step, a weak base abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of an alkene. masterorganicchemistry.com The rate of the E1 reaction depends only on the concentration of the haloalkane. masterorganicchemistry.com This pathway is favored by weak bases, polar protic solvents, and substrates that can form stable carbocations (tertiary > secondary). libretexts.orgiitk.ac.in

Table 2: Comparison of E1 and E2 Elimination Mechanisms

| Feature | E1 Mechanism | E2 Mechanism |

|---|---|---|

| Rate Law | Rate = k[Alkyl Halide] | Rate = k[Alkyl Halide][Base] |

| Mechanism | Two steps, via carbocation | One step, concerted |

| Base Requirement | Weak base is sufficient | Strong base is required |

| Substrate Preference | 3° > 2° | 3° > 2° > 1° |

| Regioselectivity | Typically Zaitsev | Zaitsev (unhindered base), Hofmann (hindered base) |

This table summarizes general characteristics of E1 and E2 reactions. masterorganicchemistry.com

When an elimination reaction can result in the formation of more than one constitutional isomer of an alkene, the reaction is said to be regioselective. libretexts.org The distribution of these products is often governed by Zaitsev's rule or Hofmann's rule.

Zaitsev's Rule predicts that the major product of an elimination reaction will be the more substituted (and therefore more stable) alkene. libretexts.orgchemistrysteps.com This is the common outcome for most E1 and E2 reactions where the base is not sterically hindered. masterorganicchemistry.com The increased stability of the more substituted alkene is due to hyperconjugation. libretexts.org

Hofmann's Rule predicts that the major product will be the less substituted alkene. This outcome is favored under specific conditions, such as the use of a sterically bulky base (e.g., potassium tert-butoxide) or when the leaving group is poor (like fluorine). chemistrysteps.comkhanacademy.org The bulky base has an easier time accessing the less sterically hindered proton, leading to the Hofmann product. libretexts.org In substrates with fluorine, the acidity of the β-hydrogens is increased, which can also favor the Hofmann product.

For a molecule like this compound, elimination could potentially occur by removing HBr across C-2 and C-3 or C-3 and C-4. The specific product distribution would depend on the reaction conditions, particularly the strength and size of the base employed.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Mass Spectrometry for Comprehensive Structural Analysis and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition and elucidating the fragmentation pathways of organic compounds. nih.govresearchgate.net In the analysis of 1,2,4-Tribromo-1,1,2-trifluorobutane, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula, C4H4Br3F3.

The fragmentation of halogenated alkanes in mass spectrometry is influenced by the relative bond strengths and the stability of the resulting carbocations and radicals. The C-Br bonds are generally weaker than C-F and C-C bonds, suggesting that the initial fragmentation events would likely involve the loss of bromine atoms.

Key Fragmentation Pathways:

A systematic analysis of the mass spectrum would reveal a series of characteristic fragmentation patterns. The initial ionization would produce the molecular ion, [C4H4Br3F3]+•. Subsequent fragmentation could proceed through several pathways:

Loss of a Bromine Atom: The most facile fragmentation would be the cleavage of a C-Br bond to form a [C4H4Br2F3]+ ion. This is often observed as a prominent peak in the mass spectra of bromoalkanes.

Loss of a Bromine Radical: The molecular ion can undergo homolytic cleavage to lose a bromine radical (•Br), resulting in a [C4H4Br2F3]+ cation.

Cleavage of the Carbon-Carbon Backbone: Fragmentation of the C-C bonds can also occur, leading to smaller fragment ions. For instance, cleavage between C2 and C3 could yield ions such as [C2H2BrF2]+ and [C2H2BrF]+.

Rearrangement Reactions: Halogenated compounds can undergo rearrangement reactions prior to fragmentation, leading to more complex fragmentation patterns.

The presence of multiple bromine and fluorine atoms would result in a characteristic isotopic pattern for each fragment containing these elements, aiding in the identification of the fragment's elemental composition.

Interactive Data Table: Predicted HRMS Fragmentation Data for this compound

| Fragment Ion | Predicted m/z | Description |

| [C4H4Br3F3]+• | 325.78 | Molecular Ion |

| [C4H4Br2F3]+ | 246.88 | Loss of a Bromine atom |

| [C3H3Br2F2]+ | 218.86 | Loss of CFHBr |

| [C2H2BrF2]+ | 158.93 | Cleavage of C2-C3 bond |

| [C2H2BrF]+ | 139.94 | Further fragmentation |

Note: The m/z values are predicted and would be confirmed by high-resolution mass measurements.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. nih.govspectrabase.com For this compound, a combination of 1H, 13C, and 19F NMR experiments would be crucial for its complete structural characterization.

1H NMR Spectroscopy: The proton NMR spectrum would provide information about the number of different types of protons and their connectivity. The chemical shifts of the protons would be influenced by the neighboring electronegative bromine and fluorine atoms. Protons closer to these halogens would be expected to resonate at a lower field (higher ppm). Spin-spin coupling between adjacent non-equivalent protons would lead to splitting of the signals, providing information about the connectivity of the carbon skeleton.

13C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of chemically distinct carbon environments. The carbon atoms bonded to bromine and fluorine would exhibit characteristic chemical shifts. The C-F and C-Br coupling constants would provide further structural information.

19F NMR Spectroscopy: Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making 19F NMR a highly sensitive and informative technique. chemsrc.com The 19F NMR spectrum would show distinct signals for the fluorine atoms at the C1 and C2 positions. The chemical shifts and coupling constants (19F-19F and 19F-1H) would be instrumental in confirming the regiochemistry and stereochemistry of the molecule. For instance, the magnitude of the three-bond 19F-1H coupling constants can provide information about the dihedral angle between the coupled nuclei, which is valuable for stereochemical assignments.

Advanced NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish the complete connectivity of the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) could be used to determine the through-space proximity of protons, which is critical for elucidating the stereochemistry of the chiral centers at C1 and C2.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| 1H | 3.5 - 4.5 | m | J(H,H), J(H,F) | -CH2Br |

| 1H | 4.0 - 5.0 | m | J(H,H), J(H,F) | -CHBr- |

| 13C | 30 - 40 | t | J(C,F) | -CH2Br |

| 13C | 50 - 60 | d | J(C,F) | -CHBr- |

| 13C | 90 - 110 | t | J(C,F) | -CF2Br |

| 13C | 100 - 120 | d | J(C,F) | -CFBr- |

| 19F | -60 to -80 | m | J(F,F), J(F,H) | -CF2Br |

| 19F | -100 to -120 | m | J(F,F), J(F,H) | -CFBr- |

Note: These are predicted values and would need to be confirmed by experimental data.

Application of Other Spectroscopic Techniques for Probing Molecular Architecture (e.g., Raman, ESR)

While MS and NMR are the primary tools for structural elucidation, other spectroscopic techniques can provide complementary information about the molecular architecture of this compound.

Raman Spectroscopy: Raman spectroscopy provides information about the vibrational modes of a molecule. The Raman spectrum of this compound would exhibit characteristic bands corresponding to the stretching and bending vibrations of C-H, C-C, C-F, and C-Br bonds. The low-frequency region of the spectrum would be particularly informative for observing the C-Br stretching vibrations. This technique can be used to confirm the presence of specific functional groups and to study the conformational isomers of the molecule.

Electron Spin Resonance (ESR) Spectroscopy: Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons. While this compound itself is not a radical, ESR spectroscopy could be used to study radical intermediates formed during chemical reactions or upon irradiation of the compound. For example, the homolytic cleavage of a C-Br bond would generate a bromine radical and a carbon-centered radical, both of which could potentially be studied by ESR.

Applications and Role in Complex Organic Synthesis

1,2,4-Tribromo-1,1,2-trifluorobutane as a Versatile Synthetic Building Block

The strategic placement of three bromine atoms and three fluorine atoms on a four-carbon chain endows this compound with a distinct reactivity profile. The presence of multiple leaving groups (bromine atoms) at various positions allows for sequential and selective functionalization, making it a highly adaptable precursor in the synthesis of novel chemical entities.

Precursor for Novel Fluorinated and Brominated Intermediates

The trifluoromethyl group (-CF3) is a key structural motif in many pharmaceuticals, agrochemicals, and materials due to its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity. This compound serves as a valuable starting material for the introduction of this and other fluorinated fragments into more complex structures. The differential reactivity of the bromine atoms allows for their selective replacement, leading to a diverse array of fluorinated and brominated intermediates that are not readily accessible through other synthetic routes.

| Precursor Compound | Downstream Product (CAS #) |

| This compound | 4-Bromo-1,1,2-trifluoro-1-butene (10493-44-4) |

| This compound | 4-Chloro-1,1,2-trifluoro-1-butene (235106-11-3) |

| This compound | 1,4-dibromo-2-iodo-1,1,2-trifluorobutane (1030386-61-8) |

This table showcases some of the documented downstream products derived from this compound, highlighting its role as a precursor.

Role in the Synthesis of Fluorine-Containing Dienes and Other Unsaturated Systems

The controlled elimination of hydrogen bromide (HBr) or other leaving groups from this compound and its derivatives is a key strategy for the synthesis of highly functionalized, fluorine-containing dienes and other unsaturated systems. These unsaturated compounds are valuable monomers for the production of specialty polymers and also serve as versatile intermediates in a variety of organic transformations, including cycloaddition reactions. The specific reaction conditions, such as the choice of base and solvent, can influence the regioselectivity of the elimination, leading to the formation of different isomeric dienes.

Integration into Multi-Step Synthetic Sequences for the Construction of Complex Molecules

The utility of this compound extends to its integration into longer, multi-step synthetic pathways aimed at the construction of complex molecular targets. Its polyhalogenated nature allows it to act as a linchpin, enabling the sequential introduction of different functional groups. For instance, one bromine atom might be displaced by a nucleophile, while another is utilized in a cross-coupling reaction, and the third participates in a radical transformation. This stepwise functionalization provides a high degree of control over the final molecular architecture, making it a valuable tool for medicinal and materials chemists.

Strategies for Achieving Stereoselective and Regioselective Transformations Utilizing the Compound's Reactivity

The presence of a stereocenter at the C2 position of this compound introduces the potential for stereoisomerism in its reaction products. Achieving control over the stereochemical outcome of reactions involving this compound is a critical aspect of its synthetic utility. Stereoselective transformations aim to produce a single stereoisomer in preference to others. This can be achieved through the use of chiral reagents, catalysts, or auxiliaries that influence the transition state of the reaction.

Regioselectivity, or the control over which constitutional isomer is formed, is also a key consideration in the reactions of this polyhalogenated compound. The distinct electronic and steric environments of the bromine atoms at the C1, C2, and C4 positions allow for regioselective reactions. For example, the choice of reaction conditions can favor the substitution or elimination at one position over the others. Understanding the interplay of electronic effects from the fluorine atoms and steric hindrance is crucial for predicting and controlling the regiochemical outcome of these transformations.

Broader Significance in the Development of Specialty Chemicals and Advanced Organic Materials

The ability to synthesize novel fluorinated and brominated building blocks from this compound has broader implications for the development of specialty chemicals and advanced organic materials. Fluorinated compounds often exhibit unique properties such as high thermal stability, chemical inertness, and specific biological activities. By providing access to a wider range of these molecules, this versatile precursor contributes to the innovation of new pharmaceuticals, agrochemicals, polymers with tailored properties, and advanced materials for applications in electronics and beyond. The development of synthetic routes utilizing such building blocks is essential for advancing these fields.

常见问题

Basic: What are the recommended synthetic routes for 1,2,4-Tribromo-1,1,2-trifluorobutane?

Methodological Answer:

Synthesis typically involves halogenation or halogen exchange reactions. For bromo-fluoro compounds, stepwise bromination of fluorinated precursors is common. For example, similar compounds like 4-bromo-1,1,2-trifluorobutene (CAS: 10493-44-4) are synthesized via radical bromination or nucleophilic substitution using fluorinated alkenes and brominating agents like N-bromosuccinimide (NBS) . Tetrabutylammonium bromide (TBABr), a phase-transfer catalyst, can enhance reaction efficiency in biphasic systems . Optimize stoichiometry and reaction time to minimize polybrominated byproducts.

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Use a combination of:

- NMR Spectroscopy : and NMR to confirm fluorine and proton environments.

- GC-MS : For purity assessment and detection of volatile impurities. Environmental analysis standards (e.g., 50 µg/mL in toluene-nonane solutions) from reagent catalogs ensure calibration accuracy .

- Elemental Analysis : Validate bromine/fluorine content via combustion analysis.

Advanced: How can conflicting data on brominated fluorocarbons’ stability be resolved?

Methodological Answer:

Discrepancies in thermal or photolytic stability arise from experimental conditions (e.g., solvent polarity, light intensity). For bromo-fluoro compounds:

- Controlled Degradation Studies : Compare decomposition rates under inert vs. ambient conditions.

- Cross-Validation : Use multiple analytical techniques (HPLC, FTIR) to track degradation products. Environmental simulation models (e.g., aqueous/organic phase partitioning) from standardized reagent protocols provide benchmarks.

Advanced: What experimental designs are optimal for studying environmental degradation pathways?

Methodological Answer:

- Hydrolytic Degradation : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C, monitoring via GC-MS.

- Photolysis : Use UV reactors with wavelength-specific lamps (254–365 nm) to simulate sunlight. Reference environmental analysis standards (e.g., 10% toluene-nonane mixtures) to stabilize intermediates .

- Biotic Degradation : Employ soil or microbial consortia assays under aerobic/anaerobic conditions.

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- Toxicity Mitigation : Structurally similar tribromo compounds (e.g., 1,2,3-tribromopropane) show moderate acute toxicity (oral LD > 200 mg/kg in rodents) . Use PPE, fume hoods, and waste neutralization protocols.

- Regulatory Compliance : Follow PRTR (Pollutant Release and Transfer Register) guidelines for brominated compounds, as noted in safety data sheets .

Advanced: How can computational models predict reactivity in substitution reactions?

Methodological Answer:

- DFT Calculations : Simulate transition states for bromine-fluorine exchange using software like Gaussian or ORCA. Compare activation energies for SN2 vs. radical pathways.

- Solvent Effects : Include implicit solvent models (e.g., PCM) to account for polarity. Validate with experimental kinetic data from analogous reactions (e.g., bromo-fluoro alkenes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。